Tazarotenic acid

概要

説明

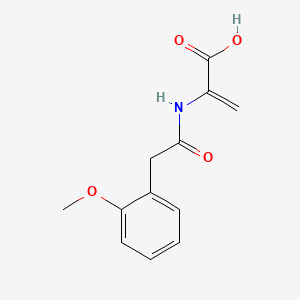

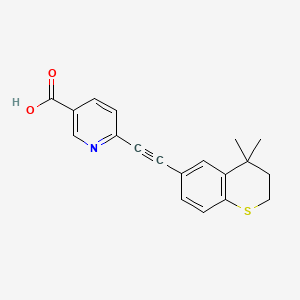

Tazarotenic acid is an active metabolite of tazarotene, a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It is relatively selective in activating RARβ and RARγ . Tazarotenic acid is also the first xenobiotic substrate of human retinoic acid hydroxylase CYP26A1 and CYP26B1 .

Synthesis Analysis

Tazarotenic acid is transformed to its active form by esterases present in the skin on topical application . The synthesis of Tazarotenic acid involves the use of density functional theory (DFT) at B3LYP/6-311++G (d, p) computational method .

Molecular Structure Analysis

The molecular structures of Tazarotenic acid and its derivatives were optimized using density functional theory (DFT) at B3LYP/6-311++G (d, p) computational method . The optimized molecules were then docked into the active site of the retinoic acid receptors .

Chemical Reactions Analysis

Tazarotenic acid is partially metabolized into its active form by esterases present in the skin on topical application . Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

Tazarotenic acid has a molecular weight of 323.41 . It is a crystalline solid with solubility in DMSO: 20 mg/mL, clear .

科学的研究の応用

Treatment of Acne Vulgaris

Tazarotenic acid is used in the topical treatment of acne vulgaris . It is available in different forms such as gel, cream, and foam . A study compared the bioavailability of tazarotenic acid after dosing of tazarotene foam or gel . The results showed that the mean tazarotenic acid area under the plasma concentration–time curve (AUC) and maximum measured plasma concentration (C max) values were significantly higher for gel versus foam .

Psoriasis Treatment

Tazarotenic acid has been found to be effective in the treatment of psoriasis . It regulates gene transcription via interaction with specific nuclear retinoic acid receptors (RARs), thereby modulating the three key pathogenic factors in psoriasis . The clinical response is rapid, and in many patients, it was sustained for several weeks following discontinuation of therapy .

Reduction of Epidermal Inflammation

Topical application of tazarotenic acid (0.1% w/w) reduces ear edema in a mouse model of epidermal inflammation induced by phorbol 12-myristate 13-acetate (PMA) .

作用機序

Target of Action

Tazarotenic acid, the active metabolite of Tazarotene, primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . These receptors are crucial in the regulation of cellular proliferation and differentiation .

Mode of Action

This binding may modify gene expression, leading to changes in cellular proliferation and differentiation .

Biochemical Pathways

Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid .

Pharmacokinetics

Following topical application, tazarotene undergoes rapid metabolism in the skin to form tazarotenic acid . The systemic bioavailability of tazarotene, measured as tazarotenic acid, is low, approximately 1% after single and multiple topical applications to healthy skin . Tazarotenic acid is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Result of Action

Tazarotenic acid has been shown to be effective in the treatment of various skin conditions such as psoriasis, acne, and sun-damaged skin . It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .

Action Environment

The efficacy and stability of tazarotenic acid can be influenced by environmental factors. For instance, the systemic bioavailability of tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) in patients with psoriasis, probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to tazarotene . Furthermore, the therapy is more effective when used with the daily application of sunscreen .

Safety and Hazards

将来の方向性

The detection of Tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validates the drug’s potential therapeutic use for hand osteoarthritis . This study lays the groundwork for future research, contributing insights into Tazarotenic acid’s potential for transdermal drug delivery and guiding further exploration in topical retinoid applications .

特性

IUPAC Name |

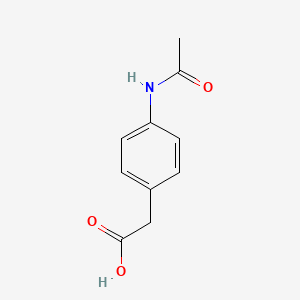

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBKLWBVJPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152094 | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tazarotenic acid | |

CAS RN |

118292-41-4 | |

| Record name | Tazarotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agn 190299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)